(Z)-hexadec-11-enoyl Fluoride
Description
(Z)-Hexadec-11-enoyl fluoride is an unsaturated acyl fluoride characterized by a 16-carbon chain with a (Z)-configured double bond at position 11 and a reactive fluoride group at the terminal carbonyl. Acyl fluorides, in general, are highly reactive intermediates in organic synthesis due to the electronegativity of fluorine, which enhances electrophilicity at the carbonyl carbon. This compound is primarily utilized in esterification and acylation reactions, as demonstrated in the synthesis of methyl esters in pheromone studies (e.g., methyl 9-[((Z)-hexadec-11-enoyl)oxy]nonanoate) . Its reactivity surpasses that of carboxylic acids or esters, enabling efficient coupling under mild conditions. However, handling requires stringent safety measures due to the corrosive and toxic nature of hydrogen fluoride (HF) byproducts .
Properties
CAS No. |
100278-86-2 |
|---|---|
Molecular Formula |
C16H29FO |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(Z)-hexadec-11-enoyl fluoride |
InChI |
InChI=1S/C16H29FO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3/b6-5- |
InChI Key |
AAHZXZGEIKDURJ-WAYWQWQTSA-N |
SMILES |
CCCCC=CCCCCCCCCCC(=O)F |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC(=O)F |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between (Z)-hexadec-11-enoyl fluoride and analogous compounds:
Structural and Reactivity Differences
- Functional Group Influence: The fluoride group in this compound increases electrophilicity, enabling rapid nucleophilic acyl substitutions (e.g., with alcohols or amines) compared to esters like (Z)-11-hexadecenyl acetate. Esters require acid/base catalysis for similar reactions .
- Double Bond Configuration : The (Z)-stereochemistry at C11 is conserved across analogs, critical for biological activity in pheromones .
Physical Properties
- Boiling Point/Solubility: Acyl fluorides generally exhibit higher boiling points than esters due to stronger dipole-dipole interactions. For example, HF has a boiling point of 19.5°C , while (Z)-11-hexadecenyl acetate (ester) is a liquid at room temperature. This compound’s solubility in non-polar solvents is likely comparable to its ester analogs.
Q & A
Basic: What experimental protocols are recommended for synthesizing (Z)-hexadec-11-enoyl fluoride with high stereochemical purity?
Methodological Answer:
To achieve high stereochemical purity, consider using microwave-assisted synthesis to control reaction kinetics and minimize side reactions. Optimize parameters such as temperature (80–120°C), solvent polarity (e.g., anhydrous THF), and catalyst loading (e.g., 5–10 mol% of a Lewis acid like BF₃·OEt₂). Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using ¹H-NMR (e.g., coupling constants for olefinic protons) and Fourier-transform infrared spectroscopy (FTIR) for C-F bond validation .
Advanced: How can conflicting spectroscopic data for this compound be resolved when characterizing its structure?
Methodological Answer:
Conflicting data (e.g., discrepancies in NMR chemical shifts or mass spectrometry fragmentation patterns) require cross-validation :
- Perform 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations.
- Use high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy.
- Compare results with computational models (e.g., DFT calculations for predicted spectra).
- Replicate synthesis under inert conditions to rule out oxidation or hydrolysis artifacts .
Basic: What analytical techniques are most effective for quantifying trace impurities in this compound?
Methodological Answer:
Employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a polar column (e.g., ZORBAX Eclipse Plus C18) for separation. Calibrate using certified reference standards. For fluorinated impurities, ion-selective electrode (ISE) or ¹⁹F-NMR provides specificity for fluoride ion detection .
Advanced: How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation kinetics using UV-Vis spectroscopy (λ = 210–230 nm for C-F bond absorption) or ion chromatography for fluoride release.
- Apply Arrhenius equation to predict shelf-life under storage conditions. Include controls with inert atmospheres to isolate hydrolysis from oxidation pathways .
Basic: What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?
Methodological Answer:
Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Validate assumptions with Kolmogorov-Smirnov tests for normality and Levene’s test for homogeneity of variance. For small sample sizes, apply Bayesian hierarchical models to reduce uncertainty .
Advanced: How can computational chemistry be integrated to predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies.
- Simulate electrostatic potential surfaces (EPS) to identify electrophilic centers.
- Validate predictions with kinetic isotope effects (KIE) experiments or Hammett plots using para-substituted nucleophiles .
Basic: What precautions are critical when handling this compound to prevent decomposition or hazards?
Methodological Answer:
- Store under inert gas (argon) at –20°C in amber vials to avoid light-/moisture-induced degradation.
- Use Schlenk line techniques for transfers.
- Monitor airborne fluoride levels with real-time ISE sensors in lab environments .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo metabolic studies of this compound?
Methodological Answer:
- Conduct interspecies scaling to account for metabolic rate differences.
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution.
- Validate with radiolabeled tracer studies (¹⁴C or ¹⁸F) to track metabolite formation .
Basic: What are best practices for reporting synthetic yields and purity of this compound in publications?
Methodological Answer:
- Report yields as mass balance (isolated yield) and conversion efficiency (mol%).
- Include chromatographic purity (HPLC/GC ≥95%) and elemental analysis (C, H, F) for stoichiometric validation.
- Disclose all analytical conditions (e.g., column type, detector settings) for reproducibility .
Advanced: What methodologies are recommended for ecological risk assessment of this compound in aquatic systems?
Methodological Answer:
- Use mesocosm studies to simulate environmental exposure.
- Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).
- Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints.
- Cross-reference with deposition modeling for airborne fluoride dispersion (e.g., Gaussian plume models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
